Product packaging for cis-Decahydro-2-quinolinone(Cat. No.:)

cis-Decahydro-2-quinolinone

Cat. No.: B8429357
M. Wt: 153.22 g/mol
InChI Key: OBSYXAXPUGVQSN-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Decahydro-2-quinolinone is a saturated heterocyclic compound of significant interest in medicinal chemistry and neuroscience research. This compound features a fused bicyclic structure containing a lactam group, which serves as a versatile scaffold for the synthesis of biologically active molecules. Researchers value this decahydroquinoline derivative for its potential interactions with neurological targets, particularly as a structural analog of naturally occurring alkaloids found in poison frogs that exhibit activity against nicotinic acetylcholine receptors . The compound's rigid, three-dimensional framework makes it a valuable building block in drug discovery, especially for exploring ligand-receptor interactions in the central nervous system. Its fully saturated ring system and defined stereochemistry allow researchers to investigate structure-activity relationships in neuropharmacological applications. The cis-configuration of the decahydroquinoline nucleus is particularly important for achieving specific biological activities, as stereochemistry significantly influences binding affinity and functional response at molecular targets . Current research applications include: serving as a key synthetic intermediate for complex alkaloid synthesis; investigating nicotinic receptor modulation as part of structure-activity relationship studies; developing novel therapeutic candidates for neurological disorders; and creating molecular probes for studying ion channel function . Researchers should consult specific scientific literature for detailed pharmacological characterization of this compound and its derivatives. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B8429357 cis-Decahydro-2-quinolinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

InChI

InChI=1S/C9H15NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h7-8H,1-6H2,(H,10,11)/t7-,8-/m0/s1

InChI Key

OBSYXAXPUGVQSN-YUMQZZPRSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)CCC(=O)N2

Canonical SMILES

C1CCC2C(C1)CCC(=O)N2

Origin of Product

United States

Synthetic Methodologies for Cis Decahydro 2 Quinolinone and Its Analogs

Total Synthesis Approaches to cis-Decahydro-2-quinolinone

The total synthesis of this compound and its analogs, particularly those found in nature as poison frog alkaloids, has been a significant area of research. nih.govnih.gov These multi-step syntheses often begin from known chiral precursors to establish the desired absolute stereochemistry. For instance, the total syntheses of alkaloids ent-cis-195A and cis-211A were successfully achieved in 16 and 19 steps, respectively. nih.govnih.gov These routes demonstrate the complexity and precision required to assemble the cis-fused bicyclic core with specific substituent patterns. The synthesis of decahydroquinoline (B1201275) alkaloids is crucial as only very small quantities can be isolated from their natural source, the skin extracts of Neotropical poison frogs. nih.gov

Cyclization Strategies and Reaction Mechanisms

A critical step in forming the this compound scaffold is the ring-closing or cyclization reaction that creates the bicyclic system. Various strategies have been employed to achieve this transformation with high stereocontrol.

One prominent mechanism is an intramolecular aldol-type cyclization. In the synthesis of cis-fused enone 10c, a key intermediate, the cyclization is induced by treatment with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing benzene (B151609). mdpi.com The reaction proceeds through the epimerization of the aldehyde-bearing stereocenter at the 3-position of the piperidine ring precursor. This conformational change allows the molecule to adopt a geometry that, upon cyclization, exclusively yields the thermodynamically favored cis-fused product, avoiding the formation of the trans-fused isomer. mdpi.com

Other strategies include:

Intramolecular Lactam Formation : This approach involves the cyclization of a precursor containing both an amine and an ester functionality to directly form the lactam ring of the quinolinone. nih.gov

Radical Cyclization : In one strategy, a bicyclic cis-decahydroquinoline (B84933) was assembled via the radical cyclization of a tethered alkyl iodide onto an enoate. nih.gov

Knoevenagel Condensation : A highly diastereoselective approach to a cis-fused decahydroquinoline was developed using a Knoevenagel condensation to attach the carbons needed for the second ring, followed by an intramolecular cyclization. nih.gov

Stereoselective and Diastereoselective Synthesis Methods for the this compound Scaffold

Achieving the characteristic cis-fusion of the two rings is a primary challenge in synthesizing decahydro-2-quinolinone. Researchers have developed several methods to control the stereochemistry at the bridgehead carbons (4a and 8a).

A key strategy involves controlling the stereochemistry of a precursor, which then directs the formation of the final ring system. For example, a diastereoselective synthesis of a highly substituted cis-decahydroquinoline was achieved starting from a known disubstituted cyclohexene where the substituents were in a cis configuration. nih.gov This initial stereochemistry governed the outcome of subsequent reactions, including a final stereoselective reduction of a double bond using a Palladium-on-carbon (Pd/C) catalyst with hydrogen gas, which yielded a single diastereomer. nih.gov

Another powerful technique is the vinylogous Mukaiyama-Mannich reaction (VMMR), which has been used as the key step to establish the first two stereogenic centers at the ring fusion with outstanding diastereo- and enantiocontrol. nih.gov The selective formation of the cis-fused ring junction can also be driven by thermodynamic control, where the reaction conditions favor the formation of the most stable cis-isomer. This is observed in DBU-mediated cyclizations, where the selective formation of the cis-fused enone is explained by the preferential formation of a conformer that avoids A(1,3) strain in the transition state. mdpi.com

Enantioselective Routes to Chiral cis-Decahydro-2-quinolinones

The synthesis of specific enantiomers of cis-decahydro-2-quinolinones is critical, as biological activity is often unique to a single enantiomer. The primary strategy for achieving enantioselectivity is through substrate-controlled synthesis, where the synthesis begins with a molecule of known chirality.

The total syntheses of poison frog alkaloids like ent-cis-195A and cis-211A exemplify this approach. nih.govnih.gov These syntheses start from a known chiral compound, and the stereochemistry of this initial material is transferred through the reaction sequence to ultimately determine the absolute configuration of the final product. nih.gov This method allows for the unambiguous determination of the absolute stereochemistry of the natural alkaloids by comparing the properties of the synthetic and natural products. nih.gov An enantioselective synthesis of the alkaloid cis-195J was achieved using a highly stereoselective vinylogous Mukaiyama-Mannich reaction that established the key ring fusion stereocenters with excellent enantiocontrol. nih.gov

Semisynthesis and Derivatization from Precursors

Semisynthesis involves the modification of existing natural products or readily available chemical precursors to produce the target compound. For the this compound scaffold, this can involve the chemical derivatization of related cyclic compounds. For instance, the hydroxyl group and saturated ring system of a compound like decahydro-quinolin-4-ol allow for diverse chemical modifications, such as alkylation or acylation, to alter its properties. vulcanchem.com

Analogous strategies in other heterocyclic systems demonstrate the potential of this approach. For example, pyrrolidine derivatives can be synthesized from other cyclic precursors, such as through the ozonolysis of an oxazine followed by intramolecular cyclization. mdpi.com Similarly, the intramolecular Mitsunobu reaction has been used to modify existing proline derivatives to create new stereocenters. mdpi.com These examples highlight the feasibility of developing semisynthetic routes to this compound and its analogs from suitable precursors, potentially reducing the number of synthetic steps compared to total synthesis.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally friendly by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netunibo.it These principles have been applied to the synthesis of quinoline (B57606) and quinolinone derivatives.

One notable green method involves the use of ultrasonic irradiation in a multicomponent reaction to synthesize 4,6,7,8-tetrahydroquinolin-5(1H)-ones. nih.gov This technique offers significant advantages over conventional heating, as shown in the table below.

Comparison of Conventional vs. Ultrasonic Synthesis of Tetrahydroquinolin-5(1H)-ones. nih.gov
ParameterConventional MethodUltrasonic Irradiation
Reaction Time5 - 6 hours20 - 30 minutes
Yield78 - 84%90 - 95%

Other green approaches applicable to quinolinone synthesis include:

Microwave Irradiation : Used to accelerate reactions, often leading to higher yields and shorter reaction times under solvent-free conditions. researchgate.net

Eco-Friendly Catalysts : The use of chitosan-decorated copper nanoparticles has proven effective. nih.gov Magnetic nanocatalysts, such as CuNiFeO, offer the advantage of easy separation and reuse for multiple reaction cycles. researchgate.net

Catalytic Methods in this compound Formation

Catalysis is fundamental to the modern synthesis of the this compound core, enabling efficient and selective transformations. Various metal-based catalysts are employed for key steps such as cyclization and hydrogenation.

Palladium catalysts are widely used. For instance, Palladium(II) acetate (Pd(OAc)₂) has been used to effect an intramolecular cyclization to form the lactam ring. nih.gov For hydrogenation reactions, which are often required to saturate the ring system, catalysts like 10% Palladium on carbon (Pd/C) or 20% Palladium hydroxide on carbon (Pd(OH)₂/C) are employed. mdpi.comnih.gov These reactions are often highly stereoselective, allowing for the controlled formation of the desired cis stereochemistry. nih.gov

Copper-based catalysts also play a role, particularly in green synthesis applications. Chitosan-decorated copper nanoparticles (CS/CuNPs) have been used to catalyze the multicomponent synthesis of tetrahydroquinolinones. nih.gov Furthermore, novel magnetic nanocatalysts containing copper, nickel, and iron (CuNiFeO) have been developed for the sustainable synthesis of quinolines via tandem cyclization reactions. researchgate.net

Transition Metal Catalysis

Transition metal-catalyzed hydrogenation of unsaturated quinoline precursors is a primary strategy for accessing the decahydro-2-quinolinone core. The stereochemical outcome of these reactions is highly dependent on the choice of catalyst, substrate, and reaction conditions.

A notable approach involves the asymmetric hydrogenation of 2-quinolones. For instance, the use of Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes has been effective in the enantioselective hydrogenation of 2-quinolones to yield chiral 3,4-dihydro-2-quinolones. nih.govnih.gov These partially saturated intermediates are valuable precursors that can undergo further reduction to fully saturated decahydro-2-quinolones. While the initial hydrogenation provides high enantioselectivity for the dihydro product, the subsequent reduction of the remaining aromatic ring to achieve the cis-decahydro structure requires careful selection of catalytic systems to control the diastereoselectivity.

Further hydrogenation of 3,4-dihydro-2-quinolone derivatives to octahydroquinolones has been reported as a subsequent step. nih.govnih.gov The complete saturation of the carbocyclic ring to form the decahydro structure can be achieved using various heterogeneous catalysts, such as palladium on carbon (Pd/C). The stereoselectivity of this final hydrogenation step is crucial in determining the cis/trans ratio of the product. The choice of solvent and hydrogen pressure can influence the stereochemical outcome, with conditions often optimized to favor the formation of the desired cis-fused ring system.

Below is a table summarizing representative transition metal-catalyzed methodologies for the synthesis of precursors to this compound.

Catalyst SystemSubstrateProductKey Features
[Ru(COD)(2-methylallyl)₂] / (R,R)-SINpEt·HBF₄4-Substituted 2-quinolonesChiral 3,4-dihydro-2-quinolonesHigh yields and excellent enantioselectivities (up to 98:2 e.r.) under mild conditions. nih.gov
Palladium on Carbon (Pd/C)3,4-Dihydro-2-quinolonesDecahydro-2-quinolinonesFurther reduction to the fully saturated ring system; stereoselectivity is condition-dependent.

Organocatalysis in Stereoselective Routes

While transition metal catalysis has been prominent, organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules, including saturated heterocyclic systems. In the context of this compound and its analogs, organocatalytic strategies often focus on building the bicyclic core with the desired stereochemistry from acyclic or monocyclic precursors.

One of the key challenges in synthesizing cis-decahydroquinolines is controlling the stereochemistry at the ring junction. The total synthesis of various cis-decahydroquinoline alkaloids has provided valuable insights into stereoselective methods that could be adapted for the synthesis of the parent lactam. These syntheses often employ elegant cascade reactions and stereoselective cyclizations to establish the cis-ring fusion.

For example, organocatalytic methodologies for the stereoselective reduction of enamines and their derivatives offer a potential pathway. organic-chemistry.org The reduction of a cyclic enamide precursor could, in principle, be directed by a chiral organocatalyst to yield the cis-fused decahydro-2-quinolinone. Chiral phosphoric acids and other Brønsted acids have proven effective in promoting highly enantioselective reductions of various unsaturated compounds.

The following table outlines conceptual organocatalytic approaches that could be applied to the stereoselective synthesis of the this compound framework.

Organocatalytic ApproachPrecursor TypePotential CatalystDesired Transformation
Stereoselective Enamine ReductionCyclic enamide of the quinolinone coreChiral Phosphoric AcidDiastereoselective hydrogenation of the double bond to set the cis-ring fusion.
Intramolecular Michael AdditionAcyclic precursor with appropriately placed Michael acceptor and donorChiral Amine or SquaramideCascade cyclization to form the bicyclic system with cis-stereochemistry.

Reaction Mechanisms and Chemical Transformations of Cis Decahydro 2 Quinolinone

Ring-Opening and Ring-Closure Reactions

The bicyclic ring system of cis-decahydro-2-quinolinone is generally stable, but can undergo specific ring-opening or ring-expansion reactions under certain conditions. These transformations are crucial for converting the quinolinone core into other important heterocyclic structures.

A primary example of such a transformation is the Beckmann rearrangement , a classic acid-catalyzed reaction that converts a ketoxime into an amide or lactam. wikipedia.orgorganic-chemistry.org While this compound is already a lactam, its corresponding ketone, cis-decahydro-2-quinolone, can be converted to an oxime. This oxime derivative can then undergo a Beckmann rearrangement to achieve a ring expansion, yielding a nine-membered bicyclic diazacycle.

The mechanism is initiated by the protonation of the oxime's hydroxyl group by an acid, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group. organic-chemistry.orgalfa-chemistry.com The migration of the C-C bond to the nitrogen atom occurs simultaneously with the expulsion of water, leading to the formation of a nitrilium ion intermediate. masterorganicchemistry.comalfa-chemistry.com Subsequent attack by water and tautomerization yields the ring-expanded lactam. masterorganicchemistry.com The stereospecificity of the migration is a key feature of this reaction. wikipedia.org

Reaction Reactant Reagents/Conditions Product Description
Beckmann Rearrangementcis-Decahydroquinolin-2-one oximeStrong acid (e.g., H₂SO₄, PPA)Ring-expanded bicyclic lactamAcid-catalyzed rearrangement of the oxime leads to a one-atom ring expansion, forming a nine-membered ring.
Lactam HydrolysisThis compoundStrong acid or base, heatω-Amino acid derivativeCleavage of the amide bond opens the lactam ring to form an amino acid with a cyclohexane (B81311) backbone.

Functionalization and Derivatization Strategies

The this compound core can be functionalized at several positions, primarily involving the lactam moiety and the α-carbon atom.

The formation of new carbon-carbon bonds is most readily achieved at the α-position to the carbonyl group (C3) via an enolate intermediate. The protons on this carbon are acidic (pKa ≈ 19-20 for a typical lactam) and can be removed by a strong, non-nucleophilic base.

A common base for this transformation is lithium diisopropylamide (LDA). libretexts.org Treatment of this compound with LDA at low temperatures quantitatively generates the corresponding lithium enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new C-C bond. libretexts.orgyoutube.com This alkylation method is highly efficient for primary alkyl halides. youtube.com

Mechanism of α-Alkylation:

Enolate Formation: The strong base (LDA) abstracts a proton from the α-carbon to form a resonance-stabilized enolate. libretexts.org

Nucleophilic Attack: The enolate, with significant electron density on the α-carbon, acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. youtube.com

Sₙ2 Displacement: The reaction proceeds via an Sₙ2 mechanism, displacing the halide leaving group and forming the α-alkylated product. youtube.com

The carbonyl oxygen of the lactam can be replaced with a sulfur atom in a thionation reaction to yield the corresponding thiolactam. The most common and effective reagent for this transformation is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, better known as Lawesson's reagent . nih.govorganic-chemistry.org This reaction is typically carried out by refluxing the lactam with Lawesson's reagent in an anhydrous solvent like toluene. researchgate.net

The mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. nih.gov The carbonyl oxygen of the lactam acts as a nucleophile, attacking one of the phosphorus atoms of the ylide. This leads to the formation of a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov This intermediate then undergoes a cycloreversion, driven by the formation of a strong P=O bond, to yield the final thiolactam product. nih.govorganic-chemistry.org This method is highly effective for converting amides and lactams into their thio-analogs. nih.gov

The lactam functionality within this compound can be completely reduced to the corresponding saturated amine. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) , are required for this transformation. masterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion (from LiAlH₄) to the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then eliminates the oxygen atom after workup to yield the fully reduced cis-decahydroquinoline (B84933).

Conversely, oxidation reactions can target the carbon atoms alpha to the nitrogen atom (C8a). Oxoammonium-catalyzed methods have been developed for the oxidation of N-substituted amines, which proceeds via a hydride transfer mechanism. chemrxiv.orgchemrxiv.org While direct oxidation of the unsubstituted N-H of this compound is complex, N-acylated or N-sulfonylated derivatives can be oxidized at the α-position to introduce a carbonyl group, forming an imide derivative.

Transformation Reagent(s) Product Functional Group Change
α-Alkylation1. LDA2. R-X (Alkyl Halide)3-Alkyl-cis-decahydro-2-quinolinoneC-H → C-R
ThionationLawesson's Reagentcis-Decahydro-2-quinolinethioneC=O → C=S
ReductionLiAlH₄cis-DecahydroquinolineC=O → CH₂
Oxidation (of N-substituted derivative)Oxoammonium salts / Terminal oxidantN-Substituted glutarimide (B196013) derivativeN-CH₂ → N-C=O

Stereochemical Outcomes of Reactions Involving the this compound Core

The fused cis-decalin ring system of the molecule is conformationally rigid. This structure inherently possesses a concave and a convex face. Steric hindrance on the concave face, created by the ring fusion, dictates that attacking reagents will almost exclusively approach from the less hindered convex face.

This principle governs the stereochemical outcome of many reactions. For instance, in the α-alkylation of the enolate, the incoming alkyl halide electrophile will approach from the convex face. This results in the newly introduced alkyl group being oriented trans to the angular hydrogen atom at the ring junction (C8a), leading to the formation of a single, predictable diastereomer.

Similarly, during the reduction of the carbonyl group with a hydride reagent, the hydride will preferentially attack from the less hindered face. While this does not create a new stereocenter at the C2 position, it is a critical consideration when the substrate has existing stereocenters that could influence facial selectivity. The inherent stereochemistry of the starting material provides a powerful tool for controlling the three-dimensional structure of the products.

Mechanistic Investigations of Electrophilic and Nucleophilic Attack

The reactivity of this compound can be understood through the lens of electrophilic and nucleophilic interactions.

Nucleophilic Attack: The carbonyl carbon of the lactam is a key electrophilic center. It is susceptible to attack by strong nucleophiles. This is the operative mechanism in reactions like reduction with LiAlH₄, where the nucleophile is a hydride ion (H⁻). masterorganicchemistry.com This process follows a nucleophilic acyl substitution pathway, which proceeds through a tetrahedral intermediate. masterorganicchemistry.comvanderbilt.edu The initial addition of the nucleophile to the carbonyl is followed by the elimination of a leaving group, although in the case of hydride reduction, the oxygen is ultimately removed after workup. vanderbilt.edu Another key example is the nucleophilic character of the enolate formed at the α-carbon, which attacks electrophiles like alkyl halides. libretexts.org

Electrophilic Attack: The molecule can also undergo attack by electrophiles. The carbonyl oxygen has lone pairs and can be protonated by strong acids, which activates the carbonyl group towards nucleophilic attack. The nitrogen atom, while generally not very basic due to amide resonance, can also be protonated under strongly acidic conditions. The most significant reaction involving an initial electrophilic attack is the protonation step in the Beckmann rearrangement of the corresponding oxime, which is essential for initiating the rearrangement cascade. masterorganicchemistry.com The π-electrons of an enol or enolate intermediate are also susceptible to attack by electrophiles. libretexts.org

Advanced Spectroscopic and Structural Elucidation of Cis Decahydro 2 Quinolinone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignment

High-resolution NMR spectroscopy is a primary tool for determining the conformational preferences of cyclic molecules in solution. For cis-decahydro-2-quinolinone, which consists of a cis-fused piperidone and cyclohexane (B81311) ring, the molecule is expected to exist in a dynamic equilibrium between two possible chair-chair conformers. The analysis of ¹H and ¹³C NMR spectra, including chemical shifts (δ), multiplicities, and nuclear coupling constants (J), provides critical insights into the dominant conformation and the relative orientation of substituents.

The ¹H NMR spectrum yields information on the electronic environment and connectivity of protons. Protons in axial or equatorial positions exhibit distinct chemical shifts and coupling constants. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts and display large diaxial coupling constants (³J ≈ 10–13 Hz) with neighboring axial protons. In contrast, axial-equatorial and equatorial-equatorial couplings are significantly smaller (³J ≈ 2–5 Hz).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their steric environment, allowing for the differentiation between conformers. Studies on cis-decahydroquinolines have established foundational data for assigning carbon resonances in these systems. acs.org The presence of the carbonyl group at the C2 position in this compound significantly influences the chemical shifts of adjacent carbons (C3, C4a, C8a) and protons through its anisotropic effect and inductive withdrawal of electron density.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Considerations
N-H5.5 - 7.5-Broad singlet, chemical shift is solvent and concentration dependent.
C2-170 - 175Carbonyl carbon, characteristic downfield shift.
C32.2 - 2.530 - 35Protons alpha to carbonyl group.
C41.5 - 1.925 - 30
C4a1.8 - 2.235 - 40Bridgehead carbon.
C51.2 - 1.820 - 25
C61.2 - 1.820 - 25
C71.2 - 1.820 - 25
C81.5 - 1.925 - 30
C8a2.5 - 3.055 - 60Bridgehead carbon adjacent to nitrogen.

Note: The values presented are estimates based on data for related decahydroquinoline (B1201275) and lactam structures and may vary with solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for the complete assignment of proton and carbon signals and for confirming stereochemical relationships. Experiments such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs.

Of particular importance for stereochemical assignment is Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, irrespective of their bonding connectivity. mdpi.com For this compound, a key NOESY correlation would be expected between the two bridgehead protons (H-4a and H-8a), confirming their cis relationship on the same face of the ring system. Furthermore, NOESY can reveal through-space interactions between axial and equatorial protons, helping to establish the chair conformation of the rings. For example, strong NOE cross-peaks are typically observed between protons in a 1,3-diaxial relationship, which provides definitive evidence for their spatial proximity and conformational arrangement. pharmjournal.ru

Solid-State NMR (ssNMR) spectroscopy provides structural information on materials in their solid phase, offering insights that are complementary to solution-state NMR and X-ray diffraction. For this compound, ssNMR would be a powerful tool to characterize its crystalline form, identify potential polymorphism (the existence of multiple crystal forms), and probe intermolecular interactions, such as hydrogen bonding. acs.org

Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C spectra of the solid material can be obtained. The appearance of multiple signals for a single carbon position can indicate the presence of crystallographically inequivalent molecules within the asymmetric unit of the crystal lattice. Furthermore, ssNMR can provide detailed information about the conformation of the molecule as it exists in the crystal, which may differ from the preferred conformation in solution. Advanced ssNMR experiments can also measure internuclear distances, providing quantitative constraints for determining molecular packing and the geometry of hydrogen bonds involving the lactam N-H and C=O groups. clockss.org

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of molecular structure, including absolute stereochemistry. This technique provides precise atomic coordinates in the crystal lattice, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. scielo.br

For this compound, a successful crystallographic analysis would definitively confirm the cis-fusion of the two rings. It would also reveal the preferred conformation of the bicyclic system in the solid state, which is expected to be a double-chair conformation. Key structural parameters of interest include the planarity of the amide bond, which can be distorted in strained bicyclic systems, and the precise geometry of the intermolecular hydrogen-bonding network. nih.gov In the solid state, molecules of this compound are expected to form hydrogen-bonded chains or dimers, with the N-H group of one molecule acting as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule.

If a chiral resolving agent is used or if the compound crystallizes in a chiral space group, anomalous dispersion methods can be employed to determine the absolute configuration of the chiral centers (C4a and C8a).

Structural Parameter Expected Value Significance
C=O Bond Length~1.23 ÅIndicates carbonyl character.
C-N Bond Length~1.34 ÅShorter than a single bond, indicating amide resonance.
N-H Bond Length~1.00 ÅStandard N-H bond length.
C4a-C8a Torsion Angle~55-60°Defines the chair conformation of the rings.
H-N···O=C Distance~1.8 - 2.2 ÅConfirms intermolecular hydrogen bonding.

Note: Values are typical for lactams and cyclic systems and are confirmed by X-ray analysis. scielo.brnih.gov

Vibrational Spectroscopy (IR, Raman) for Structural Insights and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly sensitive to the functional groups present and their intermolecular interactions, most notably hydrogen bonding. nih.govnih.gov

For this compound, the most diagnostic vibrational modes are associated with the lactam (cyclic amide) group.

N-H Stretching (ν N-H): In a non-hydrogen-bonded state (e.g., in a dilute solution of a non-polar solvent), this vibration appears as a sharp band around 3400-3450 cm⁻¹. In the solid state or in concentrated solutions where intermolecular hydrogen bonding occurs, this band broadens and shifts to a lower frequency (typically 3200-3300 cm⁻¹), indicating a weakening of the N-H bond.

C=O Stretching (Amide I band): This is a very intense absorption in the IR spectrum. For a six-membered ring lactam, it typically appears around 1660-1680 cm⁻¹. The formation of hydrogen bonds at the carbonyl oxygen causes a shift to a lower wavenumber, as electron density is pulled away from the C=O bond, weakening it. nih.gov

N-H Bending (Amide II band): This mode, involving coupling of the N-H bend and C-N stretch, appears around 1510-1550 cm⁻¹ and is also sensitive to hydrogen bonding.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, N-H stretching bands are typically weak. The skeletal vibrations of the fused-ring system are often more prominent in the Raman spectrum. By comparing the spectra of the compound in different phases (solid vs. solution) and in different solvents, the extent and nature of hydrogen bonding can be thoroughly analyzed. bitp.kiev.uabitp.kiev.ua

Vibrational Mode Typical Frequency Range (cm⁻¹) Effect of Hydrogen Bonding
N-H Stretch3200 - 3450Broadening and shift to lower frequency
C-H Stretch2850 - 3000Generally insensitive
C=O Stretch (Amide I)1660 - 1680Shift to lower frequency
N-H Bend (Amide II)1510 - 1550Shift in frequency
C-N Stretch1200 - 1300Shift in frequency

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Characterization

This compound is a chiral molecule, existing as a pair of enantiomers: (4aS,8aS) and (4aR,8aR). Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left- and right-circularly polarized light and are essential for assigning the absolute configuration of enantiomers in solution.

The ECD spectrum is a plot of the difference in absorption of left and right circularly polarized light (Δε) versus wavelength. The amide chromophore (–NH–C=O–) in the lactam ring is the primary chromophore responsible for the ECD signals. The sign and intensity of the observed Cotton effects in the ECD spectrum are exquisitely sensitive to the three-dimensional arrangement of the atoms around the chromophore. acs.orgnih.gov

Modern approaches to assigning absolute configuration involve a combination of experimental ECD measurements and theoretical calculations. mdpi.com The ECD spectrum for a specific enantiomer (e.g., 4aS,8aS) is calculated using quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT). By comparing the experimentally measured spectrum with the calculated spectrum, an unambiguous assignment of the absolute configuration of the enantiomer in hand can be made. ORD, a related technique that measures the rotation of plane-polarized light as a function of wavelength, provides complementary information and can be used in a similar comparative manner.

Mass Spectrometry for Mechanistic Pathway Elucidation (e.g., fragmentation studies)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 153.23 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z 153.

The fragmentation of the molecular ion provides a fingerprint that is characteristic of the molecule's structure. The stable bicyclic ring system and the presence of the lactam functionality would govern the fragmentation pathways. Based on studies of related quinoline (B57606) and lactam structures, several key fragmentation mechanisms can be proposed. nih.govnist.gov

Loss of Carbon Monoxide: A common fragmentation pathway for lactams and other carbonyl-containing compounds is the neutral loss of carbon monoxide (CO, 28 Da), which would result in a fragment ion at m/z 125.

Ring Fission: Cleavage of the bonds within the carbocyclic or heterocyclic ring can lead to various fragment ions. A retro-Diels-Alder type reaction on the cyclohexane ring is a plausible pathway.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and related heterocycles, leading to stable radical cations.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of their elemental compositions and lending strong support to proposed fragmentation pathways. benthamopen.com

m/z Value Proposed Fragment Proposed Neutral Loss
153[C₉H₁₅NO]⁺˙(Molecular Ion)
125[C₈H₁₅N]⁺˙CO
124[C₉H₁₄N]⁺H•
96[C₆H₁₀N]⁺C₃H₅O•
82[C₅H₈N]⁺C₄H₇O•

Note: The proposed fragments are based on general fragmentation patterns of cyclic amides and amines. libretexts.orglibretexts.org

Computational Chemistry and Theoretical Modeling of Cis Decahydro 2 Quinolinone

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to determining the electronic properties and predicting the chemical reactivity of cis-Decahydro-2-quinolinone. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Calculations for Energetics and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the energetics of different molecular states and mapping out the potential energy surfaces of chemical reactions. For this compound, DFT calculations would be crucial for determining the relative energies of its various conformers and the energy barriers for their interconversion.

Furthermore, DFT is instrumental in locating and characterizing transition states, which are the highest energy points along a reaction coordinate. By calculating the structure and energy of transition states for reactions involving this compound, one can predict reaction pathways and understand the kinetics of processes such as ring-opening, substitution, or elimination reactions. While general DFT studies on related quinoline (B57606) derivatives exist, specific energetic data and transition state structures for reactions of this compound are not widely documented in current literature.

Table 1: Representative DFT Functionals for Energetic and Transition State Calculations

Functional Type Examples Typical Application
Hybrid GGA B3LYP, PBE0 General purpose for geometries and energies.
Range-separated Hybrid CAM-B3LYP, ωB97X-D Improved accuracy for charge-transfer and long-range interactions.

This table represents common DFT functionals that would be suitable for studying this compound; it does not reflect results from actual studies on this specific molecule.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These highly accurate methods are particularly useful for predicting spectroscopic parameters. For this compound, ab initio calculations could provide precise predictions of its vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

Such theoretical predictions are invaluable for interpreting experimental spectra and can help in the structural elucidation of the molecule and its derivatives. For example, calculated NMR chemical shifts can aid in the assignment of signals in experimentally obtained spectra, confirming the cis-fusion of the two rings. While ab initio studies have been performed on various heterocyclic compounds, specific and detailed predictions of the spectroscopic parameters for this compound are not extensively available in published research. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding its dynamic behavior. These simulations can reveal how the molecule changes its shape at different temperatures and how it interacts with its environment.

MD simulations are also powerful tools for studying solvation effects. By simulating this compound in a box of explicit solvent molecules (such as water or an organic solvent), one can observe how the solvent influences the conformational preferences of the molecule and its dynamic behavior. This is crucial for understanding its properties in solution, which is the medium for many chemical reactions. Although MD simulations are widely used for quinoline derivatives in contexts like drug design, specific studies focusing on the fundamental conformational flexibility and solvation of this compound are sparse.

Theoretical Studies on Reaction Mechanisms and Selectivity

Theoretical studies, combining methods like DFT and ab initio calculations, are critical for elucidating the detailed mechanisms of chemical reactions. For this compound, these studies could map out the step-by-step pathway of reactions, identifying all intermediates and transition states. This would provide a deep understanding of how reactions such as hydrolysis of the lactam ring or reactions at the α-carbon proceed.

Furthermore, computational methods can predict the selectivity of reactions (chemo-, regio-, and stereoselectivity). For instance, theoretical calculations could explain why a reagent might preferentially attack a specific site on the this compound molecule or why a particular stereoisomer is formed as the major product. Such predictive power is invaluable for designing new synthetic routes and understanding the chemical behavior of the molecule. While reaction mechanisms of quinoline-based compounds have been explored theoretically, detailed mechanistic studies specifically on this compound are not prominent in the literature. nih.gov

Conformational Landscape Exploration via Computational Methods

The decahydronaphthalene (B1670005) ring system, which forms the backbone of this compound, can exist in various conformations. The cis-fusion of the rings imparts significant conformational constraints, yet the molecule retains a degree of flexibility. Computational methods provide a means to systematically explore the entire conformational landscape of this compound.

Table 2: Key Conformations of the Cyclohexane (B81311) Ring in this compound

Conformation Key Features Relative Energy (Typical)
Chair All C-C bonds are staggered, low angle and torsional strain. Lowest
Twist-Boat More flexible than the chair, avoids flagpole interactions of the boat. Higher

This table illustrates the fundamental conformations of a cyclohexane ring, which is a component of the this compound structure. The relative energies are general trends and would require specific calculations for this molecule.

Applications of Cis Decahydro 2 Quinolinone As a Synthetic Intermediate and Scaffold

Role in the Synthesis of Complex Natural Products (e.g., Alkaloids)

The cis-decahydroquinoline (B84933) core is a recurring structural motif in a large family of alkaloids, particularly those isolated from amphibians and marine organisms. nih.govacs.org Consequently, the cis-decahydro-2-quinolinone scaffold, as a stable lactam precursor to the decahydroquinoline (B1201275) amine core, serves as a critical synthetic intermediate for the total synthesis of these natural products. Over 50 distinct types of decahydroquinoline alkaloids have been identified, many of which exhibit significant biological activity, such as modulating nicotinic acetylcholine (B1216132) receptors. nih.gov The limited availability of these compounds from natural sources necessitates their chemical synthesis to enable thorough biological investigation. nih.gov

A notable application of this scaffold is in the total synthesis of poison frog alkaloids. For instance, a divergent synthetic strategy has been developed to access multiple decahydroquinoline alkaloids from a common intermediate that establishes the core cis-fused ring system. nih.govnih.gov This approach was successfully employed in the total syntheses of ent-cis-195A and cis-211A, two alkaloids isolated from the poison frog Oophaga (Dendrobates) pumilio. nih.govjcu.eduelsevierpure.com The synthesis of cis-211A also allowed for the unambiguous determination of its absolute stereochemistry. nih.gov The decahydroquinoline framework is also the foundation for the lepadin class of marine alkaloids, and collective synthetic strategies have been devised to construct the shared cis-fused core for the synthesis of lepadins A–E and H. acs.org

Table 1: Examples of Natural Products Synthesized Using a Decahydroquinoline Scaffold

Natural ProductClassNatural SourceSynthetic Significance
ent-cis-195APoison Frog AlkaloidOophaga pumilioAccessed via a divergent synthesis from a common decahydroquinoline intermediate. nih.gov
cis-211APoison Frog AlkaloidOophaga pumilioTotal synthesis enabled determination of its absolute stereochemistry. nih.govnih.gov
Lepadins A-HMarine AlkaloidTunicates (sea squirts)Collective synthesis strategy developed around a common cis-fused decahydroquinoline core. acs.org
Lycoposerramine ZLycopodium AlkaloidClub mossesAsymmetric synthesis achieved using organocatalysis to construct the cis-decahydroquinoline core. semanticscholar.org

Utilization in Materials Science (e.g., polymer precursors, optoelectronic materials)

Applications in Asymmetric Catalysis (as a chiral ligand or auxiliary)

The inherent chirality and rigid conformational structure of the this compound scaffold make it a theoretical candidate for use as a chiral auxiliary or as a backbone for chiral ligands in asymmetric catalysis. wikipedia.org However, based on available literature, its practical application for this purpose is not extensively reported. The field of asymmetric catalysis more commonly employs complex, functionalized quinoline (B57606) and tetrahydroquinoline systems to act as effective chiral ligands. nih.govresearchgate.net There is a lack of significant research demonstrating the use of the parent this compound as a widely adopted chiral ligand or auxiliary in synthetic transformations.

Design and Synthesis of Advanced Organic Materials (Non-biological)

The application of the this compound scaffold in the design and synthesis of advanced, non-biological organic materials is not a prominent theme in the current scientific literature. Research in advanced materials typically involves scaffolds with specific electronic or photophysical properties, such as extended π-systems, which the fully saturated decahydroquinolinone core lacks.

Development of Novel Methodologies Utilizing Decahydroquinolinone Scaffolds

The decahydroquinolinone scaffold has been instrumental in the development of novel and efficient synthetic methodologies. Its rigid structure provides a robust platform for testing and refining new chemical reactions and strategies, particularly those focused on stereochemical control.

One of the key methodological advancements has been the creation of divergent synthesis pathways. This strategy allows for the generation of multiple, structurally related natural products from a single, common intermediate containing the core decahydroquinolinone scaffold. nih.govmdpi.com This approach significantly improves synthetic efficiency compared to pursuing individual linear syntheses for each target molecule. mdpi.com

Furthermore, new methods have been developed for the stereoselective construction of the decahydroquinoline ring system itself. These include strategies based on stereoselective Michael-type conjugate additions followed by intramolecular aldol-type cyclizations, which allow for the controlled synthesis of various stereoisomers (cis, trans, etc.) of the decahydroquinoline core. researchgate.net Asymmetric organocatalysis has also emerged as a powerful tool, enabling the enantioselective synthesis of cis-decahydroquinolines through processes like trienamine-mediated Diels-Alder reactions. semanticscholar.org These methodological innovations are crucial for accessing the diverse stereochemical arrangements found in the family of decahydroquinoline alkaloids. researchgate.net

Table 2: Methodologies Developed Using the Decahydroquinolinone Scaffold

MethodologyDescriptionKey TransformationApplication
Divergent SynthesisSynthesis of multiple target compounds from a common advanced intermediate. mdpi.comFunctionalization of a common decahydroquinoline core.Efficient synthesis of alkaloids like ent-cis-195A and cis-211A. nih.gov
Stereoselective CyclizationControlled formation of different stereoisomers of the bicyclic ring system.Michael-type conjugate addition and intramolecular aldol (B89426) cyclization. researchgate.netSynthesis of cis-, 4a-epi-cis-, 2-epi-cis-, and trans-decahydroquinoline (B8913) alkaloids. researchgate.net
Asymmetric OrganocatalysisUse of small chiral organic molecules to catalyze enantioselective ring formation.Trienamine-mediated Diels-Alder reactions. semanticscholar.orgEnantioselective synthesis of the core for alkaloids like Lycoposerramine Z. semanticscholar.org

Conformational Analysis and Stereochemical Considerations in Cis Decahydro 2 Quinolinone Systems

Ring Puckering and Inversion Dynamics

The cis-fused decalin system, which forms the backbone of cis-decahydro-2-quinolinone, is known to be conformationally mobile. Unlike its rigid trans-counterpart, the cis-isomer can undergo a ring inversion process where both six-membered rings flip simultaneously. This dynamic equilibrium involves the interconversion between two equivalent twin-chair conformations. For the parent cis-decalin, the energy barrier for this inversion is approximately 14 kcal/mol. libretexts.org

Interplay of Steric and Electronic Effects on Conformation

The conformational preferences of this compound are governed by a delicate balance between steric and electronic effects. Steric interactions, primarily 1,3-diaxial repulsions, tend to favor conformations that place bulky groups in equatorial positions. In the context of the bicyclic system, this translates to minimizing unfavorable interactions between axial hydrogens and other substituents.

The presence of the lactam moiety introduces significant electronic effects. The amide group possesses a dipole moment and is capable of participating in resonance, which influences the geometry and electron distribution of the piperidinone ring. The delocalization of the nitrogen lone pair into the carbonyl group (n -> π* interaction) imparts a degree of planarity to the amide bond and affects the bond lengths and angles of the adjacent atoms. This electronic demand can sometimes override purely steric considerations in determining the most stable conformation.

Preferred Conformations and Their Influence on Reactivity and Selectivity

These conformational preferences have a profound impact on the reactivity and stereoselectivity of reactions involving the this compound scaffold. The accessibility of the different faces of the molecule, often termed the convex and concave faces, is directly determined by the ring's conformation. Reagents will preferentially approach from the less sterically hindered face, leading to predictable stereochemical outcomes. For instance, in reactions such as reductions or alkylations, the diastereoselectivity will be dictated by which face of the molecule is more exposed in the dominant ground-state conformation. The 'tent-like' shape of cis-fused systems creates distinct steric environments on its two faces, a feature that has been exploited in stereoselective synthesis. masterorganicchemistry.com

Stereoelectronic Effects within the this compound Ring System

Stereoelectronic effects, which refer to the influence of orbital alignment on molecular geometry and reactivity, play a critical role in the this compound system. The orientation of the nitrogen lone pair in the transition state of reactions is a key factor. For the amide group within the lactam, the alignment of the nitrogen's p-orbital with the π-system of the carbonyl group is crucial for amide resonance and stability.

A significant stereoelectronic interaction in such bicyclic lactams is the potential for through-bond or through-space interactions between the amide functionality and other parts of the molecule. For example, the alignment of σ bonds with the π* orbital of the carbonyl group can influence reactivity. In reactions involving the carbonyl group, such as nucleophilic attack, the trajectory of the incoming nucleophile is dictated by stereoelectronic principles, specifically the Bürgi-Dunitz trajectory, which describes the preferred angle of approach to a carbonyl carbon. The rigid conformational nature of the bicyclic system can either facilitate or hinder the attainment of an ideal orbital overlap in the transition state, thereby affecting reaction rates. The stability of the tetrahedral intermediate formed during nucleophilic addition is also influenced by the ability of adjacent bonds to donate electron density into the newly forming σ* orbital.

Influence of Substituents on Conformational Preferences

The introduction of substituents onto the carbocyclic or heterocyclic rings of the this compound framework can significantly alter the conformational equilibrium. The principles governing substituent effects in monosubstituted cyclohexanes provide a foundational understanding. Generally, bulky substituents will preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions.

The energetic cost of placing a substituent in an axial position, known as the A-value, will influence the equilibrium constant between the two flipping chair conformations. In the context of the cis-fused system, a substituent's preference for an equatorial position on one ring can influence the conformational preference of the entire molecule.

Challenges and Future Directions in Cis Decahydro 2 Quinolinone Research

Development of More Efficient and Sustainable Synthetic Routes

The construction of the cis-fused decahydro-2-quinolinone core, while achievable through established methods, presents ongoing challenges in terms of efficiency, stereoselectivity, and sustainability. Current synthetic strategies often rely on multi-step sequences that can be lengthy and generate considerable waste. Future research is directed towards developing more atom-economical and environmentally benign approaches.

One promising avenue is the refinement of catalytic hydrogenation processes. The hydrogenation of quinoline (B57606) is a critical step, and while various catalysts have been employed, achieving high diastereoselectivity for the cis-isomer under mild conditions remains a key objective. The development of novel heterogeneous and homogeneous catalysts with improved activity and selectivity will be crucial. For instance, cobalt-based catalysts have shown promise in the transfer hydrogenation of quinolines to dihydroquinolines, a key intermediate. Further research could adapt such systems for the complete saturation to decahydroquinolines with cis-selectivity.

Moreover, the principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives, and these can be extended to cis-decahydro-2-quinolinone. This includes the use of greener solvents, microwave-assisted reactions, and the development of one-pot multicomponent reactions to reduce the number of synthetic steps and purification procedures. Biocatalysis also presents a compelling sustainable alternative. Enzymes such as monoamine oxidase have been utilized for the synthesis of quinolines and 2-quinolones, and exploring enzymatic routes for the stereoselective reduction of quinoline precursors could lead to highly efficient and environmentally friendly syntheses of this compound. nih.gov

A comparative look at some existing and potential synthetic strategies is presented in the table below:

Synthetic ApproachAdvantagesChallenges for this compound
Classical Multi-step Synthesis Well-established, versatile for introducing substituents.Often lengthy, low overall yield, generates significant waste.
Catalytic Hydrogenation Potentially high-yielding and atom-economical.Achieving high cis-diastereoselectivity, catalyst cost and recyclability.
Green Chemistry Approaches Reduced environmental impact, potentially safer processes.Adapting methods like microwave synthesis to achieve the desired stereochemistry.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally benign.Enzyme discovery and engineering for specific substrate and desired cis-isomer.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The reactivity of the this compound scaffold is not yet fully explored. The presence of the lactam functionality within the rigid cis-fused bicyclic system suggests the potential for unique chemical transformations. Future research should focus on systematically investigating the reactivity of the N-H and C=O groups of the lactam, as well as the C-H bonds of the saturated carbocyclic ring.

For instance, selective functionalization of the different methylene (B1212753) groups within the decahydronaphthalene (B1670005) framework would open up avenues for creating a diverse range of derivatives. This could involve developing novel C-H activation methodologies that can distinguish between the electronically similar C-H bonds in the molecule. The unique stereoelectronic environment imposed by the cis-fused rings could lead to unexpected regioselectivity in such reactions.

Furthermore, ring-opening reactions of the lactam could provide access to valuable amino acid derivatives with a substituted cis-decalin backbone. Investigating the conditions for selective cleavage of the amide bond while retaining the stereochemistry of the ring junction is a worthwhile pursuit. The resulting products could serve as building blocks for more complex molecules. The development of tandem reactions, where a transformation on the lactam triggers a subsequent reaction on the carbocyclic framework, could also lead to the rapid construction of molecular complexity.

Advancement in Computational Modeling Techniques for Complex Decahydroquinolinone Systems

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic chemistry for understanding reaction mechanisms, predicting molecular properties, and designing new catalysts. nih.govrsc.org For complex systems like this compound, computational studies can provide invaluable insights that are difficult to obtain experimentally.

Future advancements in computational modeling will play a crucial role in several areas of this compound research. DFT calculations can be employed to:

Elucidate Reaction Mechanisms: Modeling the transition states of various synthetic routes, such as catalytic hydrogenation, can help in understanding the factors that govern the cis/trans stereoselectivity. nih.gov This knowledge can then be used to design more selective catalysts.

Predict Reactivity: Computational analysis of the electron density distribution and frontier molecular orbitals of this compound can help in predicting the most likely sites for electrophilic or nucleophilic attack, guiding the exploration of its chemical reactivity.

Conformational Analysis: The cis-decalin system can exist in different chair-boat and chair-chair conformations. Accurate computational modeling can determine the relative energies of these conformers and how they might influence the molecule's reactivity and physical properties.

The integration of machine learning with DFT is also a promising future direction. This could enable the rapid screening of potential catalysts and reaction conditions for the synthesis of this compound and its derivatives, accelerating the discovery of new and improved synthetic methods.

Integration with Emerging Fields in Organic Chemistry (e.g., flow chemistry, photoredox catalysis)

The integration of this compound research with emerging fields in organic chemistry, such as flow chemistry and photoredox catalysis, holds significant potential for innovation.

Flow chemistry , with its advantages of precise control over reaction parameters, enhanced safety, and ease of scalability, offers a platform for optimizing the synthesis of this compound. atomfair.com For instance, catalytic hydrogenation reactions could be performed in a continuous flow reactor, allowing for fine-tuning of temperature, pressure, and residence time to maximize the yield and selectivity of the cis-isomer. This would also facilitate the use of immobilized catalysts, simplifying product purification and catalyst recycling.

Photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. nih.govsigmaaldrich.combeilstein-journals.org This technology could be applied to the functionalization of the this compound scaffold in novel ways. For example, photoredox-mediated C-H activation could enable the introduction of various functional groups onto the carbocyclic framework, a transformation that is challenging using traditional methods. Furthermore, the development of photoredox-catalyzed cycloaddition reactions could provide new synthetic routes to the decahydroquinoline (B1201275) core itself.

Unexplored Applications and Potentials in Chemical Science and Materials (non-biological, non-clinical)

While much of the interest in quinoline derivatives has been in the context of medicinal chemistry, the unique structural and chemical properties of this compound suggest potential applications in other areas of chemical and materials science. These non-biological applications remain largely unexplored and represent a fertile ground for future research.

One potential area of application is in the design of novel ligands for catalysis. The rigid cis-fused framework can serve as a scaffold for the precise positioning of coordinating groups, leading to the development of new chiral ligands for asymmetric catalysis. The stereochemistry of the ring system could play a crucial role in inducing enantioselectivity in metal-catalyzed reactions.

In materials science, this compound and its derivatives could be investigated as building blocks for novel polymers or supramolecular assemblies. The lactam functionality provides a site for hydrogen bonding, which could be exploited to create self-assembling materials with interesting properties. The rigid bicyclic structure could also impart desirable thermal and mechanical properties to polymers incorporating this moiety. Furthermore, the synthesis of derivatives with specific electronic or optical properties could lead to applications in organic electronics or as components of functional dyes and pigments. The exploration of these non-traditional applications will require a multidisciplinary approach, combining organic synthesis with polymer chemistry, materials science, and physical chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-Decahydro-2-quinolinone, and how can its stereochemical purity be validated?

  • Methodological Answer : The synthesis typically involves catalytic hydrogenation of quinolinone derivatives under controlled pressure (e.g., H₂/Pd-C) or stereoselective cyclization of amino ketones. To validate stereochemical purity, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the cis-configuration via coupling constants and NOE (Nuclear Overhauser Effect) experiments. High-performance liquid chromatography (HPLC) with chiral columns can further assess enantiomeric excess .

Q. What spectroscopic and chromatographic techniques are critical for characterizing cis-Decahydro-2-quinolinone?

  • Methodological Answer : Key techniques include:

  • FT-IR : To identify functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹).
  • Mass Spectrometry (MS) : For molecular ion confirmation and fragmentation patterns.
  • X-ray Crystallography : For definitive structural elucidation (if crystals are obtainable).
  • GC-MS/HPLC : To separate and quantify isomers or impurities. Cross-reference spectral libraries and computational predictions (e.g., DFT simulations) to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.